Lactosylphenyl-trolox
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
140448-22-2 |
|---|---|
Molecular Formula |
C32H43NO14 |
Molecular Weight |
665.7 g/mol |
IUPAC Name |
N-[4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxamide |
InChI |
InChI=1S/C32H43NO14/c1-13-14(2)27-18(15(3)21(13)36)9-10-32(4,47-27)31(42)33-16-5-7-17(8-6-16)43-29-26(41)24(39)28(20(12-35)45-29)46-30-25(40)23(38)22(37)19(11-34)44-30/h5-8,19-20,22-26,28-30,34-41H,9-12H2,1-4H3,(H,33,42)/t19-,20-,22+,23+,24-,25-,26-,28-,29+,30+,32?/m1/s1 |
InChI Key |
QCEKZUGOCWMXJY-XYTWIGKESA-N |
SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=C1O)C)C |
Isomeric SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)C(=C1O)C)C |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)C(=O)NC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)C(=C1O)C)C |
Synonyms |
lactosylphenyl-trolox lactosylphenyl-TX |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization for Lactosylphenyl Trolox
Synthetic Approaches for Conjugating Trolox to Lactosylphenyl Moieties
The primary method for synthesizing Lactosylphenyl-trolox involves the conjugation of Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) with a lactosylphenyl moiety, specifically p-aminophenyl-β-D-lactopyranoside. nih.govgoogle.com This process typically results in the formation of a stable amide bond, linking the carboxyl group of Trolox to the amino group of the lactosylphenyl precursor. google.comnih.gov
A common procedure involves dissolving p-aminophenyl-β-D-lactopyranoside in a suitable solvent, such as deionized, nitrogen-purged water, and adjusting the pH to approximately 6.0. google.com Trolox is then added to this solution, followed by a coupling agent, to facilitate the amide bond formation. google.com The reaction is typically stirred for an extended period at room temperature to ensure completion. google.com The resulting this compound possesses an amphipathic nature, having both hydrophilic and hydrophobic properties, which is believed to contribute to its enhanced cytoprotective effects compared to its precursors. nih.gov This dual characteristic allows it to better access and protect both the lipid and aqueous environments within a cell. nih.gov
Advanced Chemical Synthesis Techniques for Lactosyl-Trolox and its Analogs
The synthesis of Lactosyl-trolox and its analogs has been refined through the use of advanced chemical techniques that offer efficiency and versatility. These methods are crucial for creating a diverse range of derivatives for structure-activity relationship studies.
Amide Bond Formation via Carbodiimide (B86325) Coupling Agents
A cornerstone of this compound synthesis is the use of carbodiimide coupling agents to facilitate the formation of the amide bond between Trolox and the amine-functionalized lactosylphenyl moiety. nih.govscielo.br One of the most frequently employed carbodiimides is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC or WSC). google.comnih.gov
The reaction mechanism involves the activation of the carboxylic acid group of Trolox by EDC, forming a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the primary amine of p-aminophenyl-β-D-lactopyranoside to form the stable amide linkage of this compound. google.com This method is advantageous due to its mild reaction conditions and the water-solubility of the EDC byproduct, which simplifies purification. google.comscielo.br While effective, a potential drawback of using carbodiimide condensing agents is the formation of urea (B33335) byproducts, which can sometimes be challenging to remove completely. scielo.br
Alternative Coupling Strategies for Derivatization
Beyond standard carbodiimide chemistry, other coupling reagents and strategies have been explored for the synthesis of Trolox amides and related derivatives. scielo.brnih.gov These alternatives can offer advantages in terms of reaction efficiency, substrate scope, and ease of purification.
One such alternative is the use of N,N′-carbonyldiimidazole (CDI). scielo.brnih.gov In this approach, CDI reacts with the carboxylic acid of Trolox to form a highly active acyl imidazole (B134444) intermediate. scielo.br This intermediate can then be directly reacted with an amine without the need for purification, streamlining the synthetic process. scielo.br Another advanced coupling agent is 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (B91526) (HATU), which is also effective in promoting amidation. nih.gov The direct reaction of acyl chlorides, derived from Trolox, with amines represents another fundamental and effective strategy for creating amide bonds. nih.gov These varied strategies provide chemists with a toolbox to create a wide array of Lactosyl-trolox analogs and other derivatives for further investigation. scielo.brresearchgate.net
Rational Design Principles for Novel this compound Derivatives
The rational design of novel this compound derivatives is guided by the goal of fine-tuning their biological activities and adapting them for specific research applications. scielo.brresearchgate.net This involves systematic structural modifications and strategic functionalization.
Structural Modifications for Modulated Biological Activities
The core structure of this compound can be systematically altered to modulate its biological effects. scielo.brresearchgate.net By creating a series of derivatives with varied functionalities, researchers can probe structure-activity relationships. scielo.br For example, modifications to the Trolox core or the lactosylphenyl moiety can influence properties such as antioxidant capacity, enzyme inhibition, and cellular uptake. scielo.brnih.gov
The synthesis of a library of Trolox amide derivatives, for instance, allows for the evaluation of how different substituents on the amide nitrogen affect biological activities like antioxidant potential and enzyme inhibition. scielo.br Studies have shown that even small changes in the molecular structure can significantly impact the physicochemical properties and biological functions of such compounds. researchgate.net The goal is to identify derivatives with enhanced potency or selectivity for a particular biological target. scielo.brnih.gov
Strategic Functionalization for Targeted Research Applications
Strategic functionalization of the this compound scaffold enables its use in a variety of research contexts. scielo.brresearchgate.net By introducing specific functional groups, the molecule can be tailored for applications such as targeted drug delivery or as a molecular probe. ox.ac.uk
For example, conjugating this compound to larger molecules like dextran (B179266) or polylysine (B1216035) has been shown to alter its cytoprotective activity. nih.gov Such modifications can influence the molecule's solubility, distribution, and interaction with biological systems. nih.govresearchgate.net The development of derivatives with specific properties, such as increased water solubility or the ability to cross cellular membranes, is crucial for their application in both in vitro and in vivo studies. researchgate.netnih.gov This tailored approach to synthesis allows for the creation of specialized tools to investigate complex biological processes. ox.ac.uk
Elucidation of Molecular Mechanisms of Action of Lactosylphenyl Trolox
Antioxidant Mechanisms and Reactive Species Scavenging
Lactosylphenyl-trolox, a conjugate of Trolox and p-aminophenyl-β-D-lactopyranoside, demonstrates enhanced stability and efficacy as a hepatoprotector compared to its precursor, Trolox. nih.gov Its antioxidant properties are rooted in its ability to effectively scavenge reactive oxygen species (ROS).
Direct Quenching of Oxyradicals and Peroxyl Radicals
This compound has been shown to be a potent scavenger of various reactive species. It effectively quenches oxyradicals, such as those generated by the xanthine (B1682287) oxidase-hypoxanthine system, and peroxyl radicals produced by initiators like 2,2'-azo-bis(2-amidinopropane) HCl (AAPH). nih.gov In studies comparing its cytoprotective effects, this compound offered superior protection to human ventricular myocytes against oxyradical damage compared to Trolox and other conjugates. nih.gov Similarly, it provided better protection for primary rat hepatocytes from xanthine oxidase-hypoxanthine exposure than Trolox, mannitol (B672), or ascorbate (B8700270). nih.govaasld.org Its efficacy also surpasses that of other antioxidants in certain systems; for instance, while purpurogallin was found to be a better protector of human erythrocytes against lysis by peroxyl radicals, this compound still demonstrated significant protective effects, outperforming more hydrophilic antioxidants. nih.gov
Evaluation of Specific Radical Scavenging Pathways
Cytoprotective Activity Comparison
| Compound | Relative Cytoprotective Activity |
| This compound | >> Polylysine-Trolox |
| Polylysine-Trolox | > Trolox |
| Trolox | > Dextran-Trolox |
| Dextran-Trolox | Almost equal to Trolox |
| Data derived from studies on human ventricular myocytes exposed to oxyradicals. nih.gov |
Distinctive Mechanistic Profile: Non-Inhibition of Xanthine Oxidase
A key feature of this compound's mechanism is its ability to counteract oxidative stress without interfering with the enzymatic source of the radicals. nih.gov Xanthine oxidase is an enzyme that produces reactive oxygen species as part of its normal catalytic cycle of oxidizing hypoxanthine (B114508) to uric acid. mdpi.com While some compounds inhibit this enzyme to reduce oxidative stress, studies have mechanistically demonstrated that this compound does not inhibit xanthine oxidase. nih.govnih.gov Instead of blocking the enzyme, it directly scavenges the oxyradicals produced by it, providing cytoprotection through a distinct pathway compared to xanthine oxidase inhibitors. nih.gov
Cellular and Subcellular Localization Determinants
The unique structure of this compound plays a crucial role in its cellular uptake and distribution, enhancing its protective capabilities.
Influence of Amphipathic Nature on Membrane Permeability and Distribution
This compound is an amphipathic molecule, possessing both hydrophilic (the lactosyl group) and hydrophobic (the Trolox and phenyl groups) properties. nih.govnih.gov This dual nature is a critical determinant of its interaction with biological membranes. The cell membrane is a phospholipid bilayer that is inherently impermeable to large polar molecules and ions but allows small uncharged or nonpolar molecules to pass. nih.govnih.gov The amphipathic character of this compound facilitates its ability to traverse and associate with cellular membranes, which are themselves amphipathic structures. nih.govnih.gov This allows it to better access and protect both the lipid-based membrane structures and the aqueous environments within the cell, a distinct advantage over the more lipophilic vitamin E or the moderately polar Trolox. nih.gov
Investigation of Intracellular Compartmentalization
The amphipathic properties of this compound enable it to distribute within various cellular compartments. nih.gov Its structure allows it to protect both the lipid and aqueous milieus of the cell more effectively than its precursors. nih.gov This suggests that it does not exclusively reside within the lipid bilayer of membranes but can also access the aqueous cytoplasm. This broad distribution allows it to counteract reactive oxygen species in multiple subcellular locations, contributing to its enhanced cytoprotective activity. nih.gov By being present in both the hydrophobic and hydrophilic compartments, this compound can provide comprehensive protection against oxidative damage throughout the cell. nih.govnih.gov
Comparative Mechanistic Analysis with Trolox and Other Antioxidants
The antioxidant efficacy of this compound is best understood through a comparative lens, particularly against its parent compound, Trolox, and other well-known antioxidants. This analysis reveals not only quantitative differences in potency but also crucial mechanistic distinctions that underpin the enhanced protective actions of this compound in biological systems.
A primary distinguishing feature of this compound is its amphipathic nature, possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties. nih.govnih.govispub.com This dual characteristic is a direct result of conjugating the polar Trolox molecule with the lactosylphenyl group. This structural modification allows this compound to better access and protect both the aqueous and lipid compartments of a cell. nih.gov In contrast, Trolox, while water-soluble, is less effective at partitioning into and protecting lipid-rich environments such as cell membranes. nih.gov This difference in cellular localization is a key factor in the enhanced cytoprotective effects observed with this compound.
Research has demonstrated the superior protective capabilities of this compound in various cellular and in vivo models. In studies on primary rat hepatocytes exposed to oxidative stress, this compound was found to be "distinctly more cytoprotective" than Trolox, prolonging cell survival more effectively. nih.gov Similarly, when evaluated for its ability to protect human erythrocytes from lysis induced by peroxyl radicals, the effect of this compound surpassed that of Trolox and ascorbate. nih.govispub.com
The enhanced efficacy of this compound is particularly evident in models of ischemia-reperfusion injury. In a study using a rabbit model of myocardial ischemia-reperfusion, this compound demonstrated a significantly greater ability to salvage heart tissue compared to Trolox. nih.gov
Comparative Myocardial Salvage in a Rabbit Ischemia-Reperfusion Model
The following table details the dose-dependent myocardial salvage effects of this compound compared to Trolox, highlighting the superior performance of the conjugated molecule.
| Antioxidant | Dose (µmol/kg) | Myocardial Salvage (%) |
| This compound | 2.5 | 48.6 ± 14.0 |
| 5.0 | 62.7 ± 17.6 | |
| 10.0 | 85.3 ± 7.8 | |
| Trolox | 2.5 | 31.0 ± 11.0 |
| 10.0 | 62.1 ± 18.9 | |
| Data from a study on rabbit myocardial ischemia-reperfusion. nih.gov |
The fundamental antioxidant mechanism of the Trolox moiety in this compound involves the donation of a hydrogen atom from the hydroxyl group on its chromanol ring to scavenge free radicals. mdpi.com This action is effective against both oxyradicals and peroxyl radicals. nih.gov However, the conjugation to the lactosylphenyl group not only improves its localization but also results in a more stable and effective hepatoprotector. nih.gov While this compound is a potent scavenger of damaging radicals, it does not inhibit the enzyme xanthine oxidase, a source of such radicals. nih.gov
In comparison to other antioxidants, the amphipathic nature of this compound provides a distinct advantage over purely hydrophilic antioxidants like ascorbate or more lipophilic antioxidants like vitamin E. nih.gov This allows it to function effectively at the lipid-water interface of cellular membranes, a critical site of oxidative damage.
Assessment of Biological Activities in Preclinical and in Vitro Systems
Hepatoprotective Efficacy in Experimental Models
Lactosylphenyl-trolox, a conjugate of Trolox and p-aminophenyl-β-D-lactopyranoside, has demonstrated significant hepatoprotective properties in experimental settings. nih.gov Its enhanced efficacy compared to its parent compound, Trolox, is attributed to its amphipathic nature, allowing for better access to both the lipid and aqueous environments of the cell. nih.gov
Cytoprotection against Oxidative Stress in Primary Hepatocyte Cultures
In in vitro studies using primary rat hepatocytes, this compound has shown a marked ability to protect cells from oxidative damage. When these cells were exposed to an oxyradical generating system (xanthine oxidase-hypoxanthine), this compound was more effective at prolonging cell survival than Trolox, mannitol (B672), or ascorbate (B8700270). nih.gov This cytoprotective effect is noteworthy as it indicates a direct cellular-level defense mechanism against oxidative stress. Research has confirmed that this compound is a potent scavenger of oxyradicals generated by xanthine (B1682287) oxidase and peroxyl radicals. nih.gov Further studies have ranked the cytoprotective activity of various Trolox conjugates in human ventricular myocytes, with this compound showing a significantly higher activity compared to Trolox, polylysine-Trolox, and dextran-Trolox. nih.gov
Table 1: Comparative Cytoprotective Activity of Trolox Conjugates
| Compound | Relative Cytoprotective Activity | Reference |
|---|---|---|
| This compound | Significantly more active than Trolox | nih.gov |
| Polylysine-Trolox | More active than Trolox | nih.gov |
| Trolox | Baseline activity | nih.gov |
| Dextran-Trolox | Almost equally active to Trolox | nih.gov |
Amelioration of Hepatic Ischemia-Reperfusion Injury in Animal Models
The protective effects of this compound have also been observed in in vivo models of liver injury. In a rat model of partial hepatic ischemia (80 minutes), the administration of this compound just before reoxygenation resulted in more extensive organ salvage compared to Trolox. nih.gov This suggests that this compound is effective in mitigating the damage that occurs when blood flow is restored to ischemic liver tissue, a critical issue in various clinical scenarios such as liver surgery and transplantation. nih.govnih.gov The compound's ability to effectively scavenge reactive oxygen species is a key mechanism behind this protection. nih.gov
Cardioprotective Effects in Myocardial Ischemia-Reperfusion Models
This compound has demonstrated significant cardioprotective potential in preclinical models of myocardial ischemia-reperfusion injury, a condition that can lead to myocardial infarction. nih.govoup.com
Attenuation of Myocardial Infarct Size in Rabbit Models
In a study involving New Zealand white rabbits subjected to one hour of coronary artery ligation followed by three hours of reperfusion, this compound administration led to a dose-dependent reduction in myocardial infarct size. nih.govoup.com The area of necrosis as a percentage of the area at risk was significantly lower in animals treated with this compound compared to the control group. nih.govoup.com
Table 2: Effect of this compound on Myocardial Infarct Size in Rabbits
| Treatment Group | Necrosis of Area at Risk (%) | Myocardial Salvage (%) | Reference |
|---|---|---|---|
| Control (Saline) | 46.6 (± 10.0) | N/A | nih.govoup.com |
| This compound (2.5 µmol/kg) | 34.0 (± 6.5) | 48.6 (± 14.0) | nih.gov |
| This compound (5.0 µmol/kg) | 17.4 (± 8.2) | 62.7 (± 17.6) | nih.govoup.com |
| This compound (10 µmol/kg) | 6.9 (± 3.6) | 85.3 (± 7.8) | nih.govoup.com |
Notably, the myocardial salvage achieved with this compound was significantly greater than that observed with its parent compound, Trolox, at comparable doses. nih.govoup.com
Enhancement of Myocardial Resistance to Ischemia-Reperfusion Insult
The observed reduction in infarct size indicates that this compound enhances the resistance of the myocardium to the damaging effects of ischemia and subsequent reperfusion. nih.govoup.com This protective effect is crucial in limiting the extent of heart muscle damage following an ischemic event. The superior performance of this compound compared to Trolox in this model further underscores the potential benefit of its chemical modification. nih.govoup.com
Protection of Erythrocytes from Peroxyl Radical-Induced Lysis
In vitro studies have also explored the ability of this compound to protect red blood cells from damage. When human erythrocytes were exposed to a peroxyl radical initiator, this compound was among the antioxidants that demonstrated a protective effect against cell lysis. nih.gov While another antioxidant, purpurogallin, was found to be the most potent protector in this specific system, the study highlighted the importance of the amphipathic nature of compounds like this compound and Trolox in their protective action. nih.govebi.ac.uk This property allows them to effectively function in both hydrophilic and lipophilic environments, which is crucial for protecting cellular membranes from oxidative damage. nih.gov
Broad-Spectrum Cytoprotective Investigations in Model Cell Lines
The cytoprotective properties of this compound have been investigated across various in vitro model systems, demonstrating its potential to shield cells from oxidative damage. Research has particularly highlighted its efficacy in hepatocytes and cardiomyocytes, cell types that are highly susceptible to ischemia-reperfusion injury.
In studies utilizing primary rat hepatocytes, this compound exhibited significant protective effects against cellular damage induced by xanthine oxidase-hypoxanthine, a system that generates oxyradicals. nih.gov The compound was found to prolong the survival of these liver cells more effectively than its precursor, Trolox, as well as other well-known antioxidants like mannitol and ascorbate. nih.gov This enhanced protection is attributed to the unique amphipathic nature of this compound, possessing both hydrophilic and hydrophobic properties. This characteristic allows it to better access and protect both the aqueous and lipid environments within the cell, a distinct advantage over the more moderately polar Trolox and the lipophilic vitamin E. nih.gov
Further investigations into its mechanism of action revealed that this compound is a potent scavenger of oxyradicals and peroxyl radicals. nih.gov It is important to note that its protective effects are not due to the inhibition of xanthine oxidase, but rather its ability to neutralize the reactive oxygen species generated. nih.gov
The cytoprotective capabilities of this compound extend to cardiac cells as well. In cultured human ventricular myocytes subjected to oxyradical damage from xanthine oxidase-hypoxanthine, this compound demonstrated superior protective activity. nih.gov
Below is a summary of the cytoprotective investigations of this compound in model cell lines:
Table 1: Cytoprotective Activity of this compound in Model Cell Lines
| Cell Line | Stressor | Key Findings | Reference(s) |
|---|---|---|---|
| Primary Rat Hepatocytes | Xanthine Oxidase-Hypoxanthine | Prolonged cell survival more effectively than Trolox, mannitol, and ascorbate. | nih.gov |
| Human Ventricular Myocytes | Xanthine Oxidase-Hypoxanthine | Exhibited distinctly more active cytoprotection compared to Trolox and other analogs. | nih.gov |
Comparative Biological Activity Profiles of this compound and its Precursors/Analogs
The biological activity of this compound has been extensively compared to its parent compound, Trolox, and other related antioxidant molecules. These comparative studies have consistently demonstrated the enhanced efficacy of this compound.
In a direct comparison using primary rat hepatocytes, this compound was found to be "distinctly more cytoprotective than either or both of its precursors". nih.gov This superiority was also observed in an in vivo model of partial hepatic ischemia in rats, where infusion of this compound resulted in more extensive organ salvage compared to Trolox. nih.gov
The enhanced activity of this compound is not limited to hepatic cells. When evaluated in human ventricular myocytes, a clear hierarchy of cytoprotective activity was established among Trolox and its synthetic conjugates. The order of decreasing activity was determined to be: this compound >> polylysine-Trolox > Trolox > dextran-Trolox. nih.gov This indicates that the addition of the lactosylphenyl group to the Trolox molecule significantly amplifies its protective capabilities in this cell type.
Furthermore, in a rabbit model of myocardial ischemia-reperfusion, this compound was more effective at reducing the size of a myocardial infarct than Trolox. oup.com This suggests that the structural modifications of this compound translate to improved therapeutic outcomes in a preclinical model of heart attack. The enhanced biological activity of this compound is largely attributed to its amphipathic nature, which allows for better cellular access and protection of both lipid and aqueous compartments compared to the less versatile Trolox. nih.gov
The following table provides a comparative overview of the biological activities of this compound and its relevant precursors and analogs.
Structure Activity Relationship Sar Studies of Lactosylphenyl Trolox and Its Derivatives
Contribution of the Lactosylphenyl Moiety to Enhanced Biological Potency
The conjugation of a p-aminophenyl-β-D-lactopyranoside moiety to Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) creates Lactosylphenyl-trolox, a compound with markedly enhanced biological potency compared to its parent molecule, Trolox. nih.govnih.gov This enhancement is not merely an additive effect but a synergistic outcome of the combined chemical properties.
Research has demonstrated that this compound is significantly more effective at protecting human ventricular myocytes from damage by oxyradicals than Trolox itself. nih.gov In comparative studies, the cytoprotective activity was ranked in descending order as: this compound >> polylysine-Trolox > Trolox > dextran-Trolox. nih.gov This indicates that the addition of the lactosylphenyl group provides a substantial boost in protective capability.
The primary reason for this enhanced potency is the amphipathic nature imparted by the lactosylphenyl moiety. nih.govresearchgate.net Trolox itself is a moderately polar analogue of the lipophilic vitamin E. The addition of the highly hydrophilic sugar (lactose) group to the phenyl ring results in a molecule that possesses both hydrophilic and hydrophobic properties. nih.gov This amphipathicity allows this compound to better access and protect both the aqueous and lipid environments within a cell, a distinct advantage over the more restricted solubility of its precursors. nih.gov This dual-environment protective capacity is crucial for its superior hepatoprotective effects, as it can effectively scavenge radicals in multiple cellular compartments. nih.gov
Table 1: Comparative Cytoprotective Activity of Trolox Conjugates
This table illustrates the relative effectiveness of different Trolox conjugates in protecting human ventricular myocytes from oxyradical damage, as reported in scientific literature. nih.gov
| Compound | Relative Cytoprotective Activity |
|---|---|
| This compound | Very High (>> Trolox) |
| Polylysine-Trolox | High (> Trolox) |
| Trolox | Baseline |
Exploration of Substituent Effects on the Trolox Chromanol Core
The chromanol core of Trolox is a key pharmacophore responsible for its antioxidant activity. Modifying this core with various substituents can significantly alter its radical scavenging potential. Structure-activity relationship studies on 6-chromanol derivatives, which share the core structure of Trolox, provide valuable insights into these effects. rsc.org
The electronic properties of substituents on the phenyl ring of the chromanol structure are a major determinant of activity. rsc.org
Electron-donating groups , such as amino (-NH₂) and acetylamino (-NHCOCH₃) groups, enhance the radical scavenging activity. These groups increase the electron density on the chroman ring, which facilitates the donation of a hydrogen atom to neutralize free radicals. rsc.org
Electron-withdrawing groups , like chloro (-Cl) and nitro (-NO₂) groups, decrease the radical scavenging activity. By pulling electron density away from the ring, they make the phenolic hydroxyl group less likely to donate its hydrogen atom. rsc.org
Table 2: Effect of Substituent Type and Position on Radical Scavenging Activity of 6-Chromanol Derivatives
This table summarizes the influence of different chemical groups on the antioxidant capacity of the chromanol ring, based on published SAR studies. rsc.org
| Substituent Type | Position on Phenyl Ring | Effect on Radical Scavenging Activity | Rationale |
|---|---|---|---|
| Amino (-NH₂) | Ortho, Meta | Enhanced | Electron-donating (increases electron density) |
| Acetylamino (-NHCOCH₃) | Ortho, Meta | Enhanced | Electron-donating (increases electron density) |
| Chloro (-Cl) | Ortho, Meta | Decreased | Electron-withdrawing (decreases electron density) |
Elucidation of Structural Determinants for Specific Biological Activities
The specific biological activities of this compound are directly linked to its unique hybrid structure. The key determinant for its potent hepatoprotective and cytoprotective activities is its amphipathicity, which arises from the covalent linkage of the lipophilic Trolox core with the hydrophilic lactosylphenyl group. nih.gov
This structural design allows the molecule to overcome the solubility limitations of its parent compounds. While vitamin E is confined to lipid membranes and Trolox is moderately water-soluble, this compound can operate effectively at the lipid-water interface and within both cellular compartments. nih.gov This is particularly important in protecting hepatocytes (liver cells) from oxidative stress, which involves radical generation in both the cytoplasm (aqueous) and cellular membranes (lipid). Mechanistic studies confirm that this compound effectively scavenges both oxyradicals and peroxyl radicals, demonstrating its versatility. nih.gov
Furthermore, the conjugation results in a more stable compound, which contributes to its enhanced performance in biological systems. nih.gov The combination of improved stability and amphipathic properties makes this compound a distinctly more effective cytoprotector than either Trolox or its lactoside precursor alone. nih.gov
Computational Chemistry Approaches for SAR Modeling and Prediction
Computational chemistry provides powerful tools for understanding and predicting the biological activity of compounds like this compound, minimizing the need for extensive experimental synthesis and testing. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a primary approach used in this field. nih.govcreative-biolabs.com
QSAR models are mathematical equations that correlate the chemical structure of a molecule with its biological potency. nih.gov For a molecule like this compound, a QSAR study would involve:
Descriptor Calculation : Calculating various molecular descriptors that quantify the physicochemical properties of this compound and its derivatives. These can include 1D descriptors (e.g., molecular weight, pKa), 2D descriptors (e.g., connectivity indices), and 3D descriptors (e.g., molecular shape, surface area). creative-biolabs.complos.org
Model Building : Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) to build a model that links these descriptors to a measured biological activity (e.g., antioxidant capacity). plos.org
Validation and Prediction : The resulting model is then validated to ensure its predictive power and can be used to forecast the activity of new, unsynthesized derivatives. nih.gov
Advanced Analytical and Spectroscopic Characterization in Lactosylphenyl Trolox Research
High-Resolution Spectroscopic Techniques for Structural Confirmation
Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, researchers can piece together the precise arrangement of atoms and functional groups. For a hybrid molecule like Lactosylphenyl-trolox, which combines a carbohydrate (lactose), an aromatic linker (phenyl), and a chromanol (Trolox), a multi-faceted spectroscopic approach is essential for unambiguous confirmation.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
For this compound, the ¹H NMR spectrum is expected to be complex, displaying distinct signals corresponding to its three constituent parts. The lactose (B1674315) moiety would present a multitude of signals between 3.5 and 4.5 ppm for the non-anomeric sugar protons, with the two anomeric protons appearing as doublets at lower field (typically 4.5-5.5 ppm). The aromatic protons of the phenyl ring would generate signals in the 7.0-7.5 ppm region. The Trolox portion would be identifiable by characteristic singlets for its three methyl groups on the chroman ring, methylene (B1212753) protons, and the phenolic hydroxyl proton.
The ¹³C NMR spectrum provides direct information about the carbon skeleton. Key expected signals include those from the lactose unit (with anomeric carbons around 100-104 ppm), the aromatic carbons of the phenyl group and Trolox moiety (115-160 ppm), the aliphatic carbons of the Trolox ring, and a signal for the amide carbonyl carbon around 170 ppm, confirming the linkage between the Trolox carboxylic acid and the aminophenyl lactoside.
Expected Chemical Shifts for this compound in NMR Spectroscopy
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), provides a highly accurate molecular weight, allowing for the determination of the elemental formula of a compound.
For this compound (C₂₇H₃₅NO₁₀), HRMS would be used to confirm its calculated molecular mass. The analysis would also reveal characteristic fragmentation patterns that serve as a molecular fingerprint. In tandem MS (MS/MS) experiments, the molecular ion is isolated and fragmented to yield smaller, diagnostic ions. Expected fragmentation would include the cleavage of the glycosidic bond, resulting in the loss of the lactose moiety, and the cleavage of the amide bond connecting the Trolox and phenyl portions. These predictable losses provide definitive evidence of the compound's structure and the successful conjugation of its components.
Expected Fragments in Mass Spectrometry of this compound
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This technique is excellent for identifying the functional groups present in a compound. researchgate.netresearchgate.net
The FTIR spectrum of this compound would be expected to show a combination of absorption bands from its constituent parts. A very broad and strong absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibrations from the numerous hydroxyl groups of the lactose moiety and the phenolic hydroxyl of the Trolox. The N-H stretch of the amide linkage would also appear in this region. The presence of both aromatic and aliphatic C-H bonds would be confirmed by stretching vibrations just above and below 3000 cm⁻¹, respectively. A strong absorption band around 1650 cm⁻¹ would be characteristic of the amide C=O (Amide I) stretching, confirming the successful formation of the amide bond.
Expected FTIR Absorption Bands for this compound
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule with conjugated π-systems.
In this compound, the primary chromophore is the combination of the Trolox chromanol ring system and the attached phenyl group. These aromatic systems are responsible for absorbing UV light. Patent literature describing the synthesis of this compound notes that the compound is a "strong UV-absorbing band," confirming its chromophoric nature. google.com The maximum absorbance (λmax) would be expected in the 280-300 nm range, which is characteristic of phenolic compounds and vitamin E analogs. This property is not only confirmatory but also forms the basis for quantitative analysis using chromatographic methods.
Advanced Chromatographic Methodologies for Isolation and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For synthetic compounds like this compound, it is critical for isolating the desired product from starting materials and byproducts, as well as for assessing the final purity.
High-Performance Liquid Chromatography (HPLC) is an essential tool for both the purification and analysis of this compound. Given the compound's polarity, due to the lactose and phenolic hydroxyl groups, reversed-phase HPLC (RP-HPLC) is the most common method. googleapis.com
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For this compound, a typical separation might use a C18 column with a gradient mobile phase of water and a more nonpolar organic solvent like acetonitrile (B52724) or methanol. Purity is assessed by injecting the sample and observing the resulting chromatogram; an ideal pure sample gives a single, sharp peak. The retention time of this peak is a characteristic of the compound under specific conditions.
Furthermore, by coupling the HPLC system to a UV detector set at the compound's λmax, the technique can be used for precise quantification. epo.org A calibration curve is created using standards of known concentration, allowing the concentration of this compound in unknown samples to be accurately determined based on the area of its chromatographic peak. This is crucial for ensuring consistency in research applications.
Compound Reference Table
Electrochemical Methods for Characterizing Redox Properties
The investigation of the redox properties of antioxidant compounds is crucial for understanding their mechanism of action. Electrochemical methods, particularly voltammetric techniques, provide a rapid and sensitive approach to evaluate the electron-donating ability of antioxidants, which is a key aspect of their capacity to neutralize free radicals. These techniques measure the potential at which a compound is oxidized, offering insights into its reducing power.
In the context of this compound, a synthetic derivative of Trolox, electrochemical studies are essential to determine how the addition of a lactosylphenyl moiety to the Trolox core influences its electrochemical behavior and, by extension, its antioxidant activity. While extensive research has highlighted the enhanced hepatoprotective and antioxidant effects of this compound in biological systems compared to its parent compound, Trolox, specific data detailing its electrochemical characterization is not extensively documented in publicly available literature.
Typically, the electrochemical characterization of a compound like this compound would involve techniques such as cyclic voltammetry (CV). This method measures the current response of a substance to a linearly swept potential. The resulting voltammogram would reveal key parameters, most notably the oxidation potential (Epa). A lower oxidation potential generally indicates a greater ease of electron donation and thus, potentially higher antioxidant efficacy from an electrochemical standpoint.
For the parent compound, Trolox, cyclic voltammetry studies have established its electrochemical behavior, providing a benchmark for its derivatives. For instance, Trolox exhibits a well-defined oxidation peak, and its electrochemical response is often used as a standard in the evaluation of the antioxidant capacity of other compounds. It is anticipated that the electrochemical analysis of this compound would show a distinct oxidation potential, which, when compared to Trolox, would elucidate the electronic effects of the lactosylphenyl substituent. The presence of the sugar moiety could influence the electron density on the chromanol ring system of the Trolox core, thereby altering its redox potential.
Detailed research findings from such studies would typically be presented in a data table, comparing the oxidation potentials of this compound with Trolox and potentially other related antioxidants under specific experimental conditions (e.g., pH, solvent, electrode material).
| Compound | Oxidation Potential (Epa) | Experimental Conditions | Reference |
| This compound | Data not available | --- | --- |
| Trolox | Data not available | --- | --- |
The comprehensive electrochemical analysis of this compound would provide fundamental insights into its structure-activity relationship, complementing the existing biological data and contributing to a more complete understanding of its enhanced antioxidant properties. Further research is warranted to explicitly determine the redox characteristics of this promising compound using electrochemical methodologies.
Future Research Trajectories and Translational Implications
Investigation of Novel Biological Targets and Pathways
Future research into Lactosylphenyl-trolox is poised to move beyond its established role as a direct scavenger of reactive oxygen species (ROS). The exploration of its influence on cellular signaling pathways implicated in oxidative stress represents a significant avenue for investigation. Drawing parallels from other natural antioxidants like acteoside and orientin, which modulate pathways such as the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling cascade, future studies could investigate whether this compound exerts similar effects. mdpi.com The Nrf2/ARE pathway is a master regulator of the cellular antioxidant response, and its activation by this compound would signify a more complex and potentially more potent mechanism of action than simple radical scavenging. nih.gov
Furthermore, the potential for this compound to interact with and modulate the activity of key enzymes involved in redox homeostasis warrants investigation. While it has been shown not to inhibit xanthine (B1682287) oxidase, its effects on other pro-oxidant and antioxidant enzymes are unknown. nih.gov Identifying novel protein targets could unveil new therapeutic applications for a range of diseases underpinned by oxidative stress.
Exploration of Synergistic Effects in Combination Therapies
A highly promising area for the translational application of this compound lies in its use in combination therapies, particularly in oncology. The co-administration of antioxidants with conventional chemotherapeutic agents has been shown to enhance the efficacy of the primary drug and, in some cases, mitigate its toxic side effects. nih.govfrontiersin.org For instance, natural antioxidants such as resveratrol (B1683913) and quercetin (B1663063) have demonstrated synergistic effects when combined with drugs like paclitaxel (B517696) and doxorubicin, respectively. frontiersin.orglidsen.com
Future preclinical studies should explore the synergistic potential of this compound with a variety of anticancer drugs. Such investigations would aim to determine if this compound can sensitize cancer cells to chemotherapy, potentially allowing for lower, less toxic doses of the chemotherapeutic agent. nih.gov The potential for synergistic antioxidant effects, where the combination of this compound with another agent leads to a greater antioxidant effect than the sum of their individual effects, is also a key area for future research. rsc.org
Advanced Drug Delivery System Development for Targeted Cellular Accumulation
The amphipathic nature of this compound makes it an ideal candidate for incorporation into advanced drug delivery systems. oatext.comnih.govacs.org These systems can enhance the bioavailability, stability, and targeted delivery of therapeutic agents. rsc.org Future research should focus on developing and evaluating various nanocarrier formulations for this compound, such as liposomes and polymeric nanoparticles.
Liposomes, which are vesicles composed of a lipid bilayer, are particularly well-suited for encapsulating amphipathic molecules like this compound. nih.govacs.orgnih.gov Such formulations could improve the compound's circulation time and facilitate its accumulation at specific target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. rsc.org Similarly, the development of ROS-responsive amphiphilic copolymers that self-assemble into micelles presents another innovative delivery strategy. rsc.org These "smart" delivery systems could be designed to release their this compound payload specifically in environments with high levels of oxidative stress. rsc.org
Below is a table outlining potential drug delivery systems for this compound:
| Delivery System | Potential Advantages | Relevant Research Focus |
| Liposomes | High biocompatibility, ability to encapsulate amphipathic drugs, potential for surface modification for active targeting. nih.govacs.orgnih.gov | Optimization of lipid composition for maximum this compound loading and stability. |
| Polymeric Nanoparticles | Tunable size and surface properties, potential for controlled release, can be engineered to be stimuli-responsive (e.g., pH, ROS). oatext.comrsc.org | Synthesis and evaluation of novel amphiphilic polymers for efficient encapsulation and targeted delivery. |
| Micelles | Self-assembly into core-shell structures, can enhance solubility of hydrophobic and amphipathic drugs. rsc.org | Development of ROS-responsive micelles for on-demand release of this compound in oxidative environments. |
Application of Omics Technologies to Elucidate Systemic Effects
To gain a comprehensive understanding of the biological effects of this compound, the application of "omics" technologies is indispensable. mdpi.comnih.govresearchgate.netmdpi.com These high-throughput techniques, including genomics, transcriptomics, proteomics, and metabolomics, can provide a systems-level view of the molecular changes induced by the compound.
Future research employing these technologies could:
Transcriptomics: Analyze changes in gene expression in response to this compound treatment to identify the signaling pathways and cellular processes it modulates. mdpi.com
Proteomics: Identify the proteins that are differentially expressed or post-translationally modified following treatment, revealing direct and indirect protein targets. mdpi.com
Metabolomics: Characterize the metabolic profile of cells or organisms treated with this compound to understand its impact on metabolic pathways and identify potential biomarkers of its activity. mdpi.commdpi.com
The integration of these omics datasets will be crucial for constructing a detailed picture of the mechanism of action of this compound and for identifying potential biomarkers for its therapeutic efficacy.
Theoretical and Computational Modeling for Predictive Studies and Compound Design
Computational chemistry and modeling offer powerful tools for accelerating the research and development of novel antioxidant compounds. kln.ac.lkresearchgate.netosi.lvsapub.orgnih.gov In the context of this compound, these approaches can be employed in several ways.
Density Functional Theory (DFT) calculations can be used to predict the antioxidant activity of new, structurally related compounds by calculating parameters such as bond dissociation energy (BDE) and ionization potential (IP). kln.ac.lksapub.org This would enable the in silico screening of a large number of potential derivatives to identify those with the most promising antioxidant properties before undertaking costly and time-consuming synthesis and experimental testing.
Furthermore, computational modeling can aid in the design of novel derivatives of this compound with improved properties, such as enhanced bioavailability or more specific targeting capabilities. By understanding the structure-activity relationships, researchers can rationally design new molecules with optimized therapeutic potential. osi.lv Molecular docking and dynamics simulations can also be employed to predict the interactions of this compound with potential biological targets, providing insights into its mechanisms of action at a molecular level. osi.lv
The following table summarizes key computational approaches and their potential applications for this compound research:
| Computational Approach | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Calculation of antioxidant activity parameters (BDE, IP). kln.ac.lksapub.org | Prediction of the radical scavenging potential of novel this compound derivatives. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Identification of key structural features for enhanced antioxidant efficacy. |
| Molecular Docking | Predicting the binding orientation of this compound to a target protein. osi.lv | Identification of potential molecular targets and elucidation of binding mechanisms. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of this compound and its interactions with biological molecules over time. osi.lv | Understanding the stability of the compound-target complex and the conformational changes involved. |
This compound stands as a compound with considerable, yet largely untapped, therapeutic potential. Its enhanced antioxidant capabilities and favorable amphipathic properties provide a strong foundation for future research and development. By systematically exploring its novel biological targets, its synergistic effects in combination therapies, and by leveraging advanced drug delivery systems and cutting-edge omics and computational technologies, the scientific community can work towards translating the promise of this compound into tangible clinical applications for a variety of oxidative stress-related pathologies.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Lactosylphenyl-trolox with high purity and yield?
- Methodological Answer :
Optimize reaction stoichiometry using a fractional factorial design to identify critical variables (e.g., solvent polarity, temperature, catalyst concentration).
Employ reverse-phase HPLC with UV-Vis detection (λ = 280 nm) to monitor reaction progress and purity.
Purify via preparative chromatography, followed by lyophilization to isolate the compound. Validate purity using H/C NMR and high-resolution mass spectrometry (HRMS) .
Conduct stability tests under varying pH (4–9) and temperature (4°C–37°C) to assess degradation thresholds .
Q. How can researchers characterize the structural stability of this compound under physiological conditions?
- Methodological Answer :
Use dynamic light scattering (DLS) to monitor aggregation propensity in phosphate-buffered saline (PBS) over 24–72 hours.
Perform circular dichroism (CD) spectroscopy to evaluate conformational changes in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8).
Apply differential scanning calorimetry (DSC) to determine thermal denaturation profiles and identify metastable states .
Q. What in vitro models are appropriate for initial assessment of this compound’s antioxidant efficacy?
- Methodological Answer :
Use human umbilical vein endothelial cells (HUVECs) or SH-SY5Y neuronal cells to measure ROS scavenging via DCFH-DA fluorescence assays.
Compare against standard antioxidants (e.g., Trolox, ascorbic acid) using oxygen radical absorbance capacity (ORAC) assays.
Validate membrane permeability via Caco-2 cell monolayers and parallel artificial membrane permeability assays (PAMPA) .
Advanced Research Questions
Q. What experimental strategies can elucidate the molecular mechanisms underlying this compound’s dual antioxidant and glycosylation effects?
- Methodological Answer :
Conduct molecular docking simulations to predict binding affinities for both antioxidant targets (e.g., Nrf2-Keap1 pathway) and glycosylation enzymes (e.g., β-galactosidase).
Validate interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Perform gene expression profiling (RNA-seq) in treated cell lines to identify downstream pathways (e.g., NF-κB, MAPK) .
Q. How should researchers design longitudinal in vivo studies to evaluate this compound’s chronic effects on oxidative stress pathways?
- Methodological Answer :
Use a murine model (e.g., C57BL/6 mice) with induced oxidative stress (e.g., high-fat diet or paraquat exposure).
Administer this compound orally (10–50 mg/kg/day) for 8–12 weeks.
Measure biomarkers: plasma 8-isoprostane, glutathione peroxidase activity, and tissue-specific lipid peroxidation (malondialdehyde levels).
Perform histopathological analysis of liver/kidney tissues to assess toxicity .
Q. What analytical approaches are recommended for resolving contradictory data between in vitro and in vivo models of this compound activity?
- Methodological Answer :
Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate bioavailability with efficacy.
Use metabolomic profiling (LC-MS/MS) to identify active metabolites in plasma/tissues that may explain discrepancies.
Replicate in vitro conditions (e.g., hypoxia, shear stress) to mimic in vivo microenvironments.
Apply meta-analysis to reconcile dose-response relationships across studies .
Methodological Frameworks for Data Interpretation
- For conflicting results : Use Bayesian statistical models to weigh evidence from multiple studies, prioritizing parameters with the highest posterior probability .
- For mechanistic studies : Combine CRISPR-Cas9 gene editing (to knockout candidate targets) with live-cell imaging to visualize real-time antioxidant effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
